molecular formula C17H20ClN3O6 B12371069 Thalidomide-5-PEG2-NH2 (hydrochloride)

Thalidomide-5-PEG2-NH2 (hydrochloride)

Cat. No.: B12371069
M. Wt: 397.8 g/mol
InChI Key: WUPVLPBJFLUTLK-UHFFFAOYSA-N
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Description

Thalidomide-5-PEG2-NH2 (hydrochloride) is a compound based on Thalidomide, which is known for its ability to recruit cereblon (CRBN) proteins. This compound is used in the formation of PROTAC (Proteolysis Targeting Chimeras) molecules, which are designed to degrade specific proteins by recruiting them to the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-5-PEG2-NH2 (hydrochloride) involves the conjugation of Thalidomide with a polyethylene glycol (PEG) linker and an amine group. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of Thalidomide-5-PEG2-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Thalidomide-5-PEG2-NH2 (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified Thalidomide derivatives and PEG-linked intermediates .

Scientific Research Applications

Thalidomide-5-PEG2-NH2 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

Thalidomide-5-PEG2-NH2 (hydrochloride) exerts its effects by recruiting cereblon (CRBN) proteins. The compound binds to CRBN, which is part of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the degraded proteins .

Comparison with Similar Compounds

Similar Compounds

    Thalidomide-5-NH-PEG2-NH2 (hydrochloride): Similar in structure but with an additional amine group.

    Thalidomide-5-PEG5-NH2 (hydrochloride): Contains a longer PEG linker.

    Thalidomide-O-amido-PEG2-C2-NH2 (hydrochloride): Different linker structure

Uniqueness

Thalidomide-5-PEG2-NH2 (hydrochloride) is unique due to its specific PEG linker length and functional groups, which provide optimal properties for recruiting CRBN proteins and forming PROTAC molecules. This specificity enhances its effectiveness in targeted protein degradation compared to other similar compounds .

Properties

Molecular Formula

C17H20ClN3O6

Molecular Weight

397.8 g/mol

IUPAC Name

5-[2-(2-aminoethoxy)ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C17H19N3O6.ClH/c18-5-6-25-7-8-26-10-1-2-11-12(9-10)17(24)20(16(11)23)13-3-4-14(21)19-15(13)22;/h1-2,9,13H,3-8,18H2,(H,19,21,22);1H

InChI Key

WUPVLPBJFLUTLK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCN.Cl

Origin of Product

United States

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